3-(4-Amino-1H-pyrazol-1-YL)propanamide
Description
3-(4-Amino-1H-pyrazol-1-yl)propanamide is a pyrazole-derived compound characterized by a propanamide backbone linked to a 4-amino-substituted pyrazole ring. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, materials science, and coordination chemistry due to their versatile reactivity and ability to form supramolecular networks .
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-(4-aminopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C6H10N4O/c7-5-3-9-10(4-5)2-1-6(8)11/h3-4H,1-2,7H2,(H2,8,11) |
InChI Key |
ZFFFUMVAXOPTNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-Amino-1H-pyrazol-1-YL)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1H-pyrazole with 3-bromopropanamide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of the pyrazole attacks the electrophilic carbon of the bromopropanamide, leading to the formation of the desired product .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
3-(4-Amino-1H-pyrazol-1-YL)propanamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Amino-1H-pyrazol-1-YL)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Amino-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 4-position of the pyrazole ring allows the compound to form hydrogen bonds and other interactions with active sites of enzymes, thereby inhibiting their activity . This inhibition can affect various biological pathways, making the compound useful in studying and potentially treating diseases .
Comparison with Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide ()
- Structure : Contains methyl groups at the pyrazole 3- and 5-positions.
- Impact: Methyl groups increase hydrophobicity, reducing solubility in polar solvents compared to the amino-substituted compound. The absence of hydrogen-bonding donors (like -NH₂) limits its supramolecular interactions .
1H-Pyrazole-1-propanamine ()
- Structure : Replaces the amide (-CONH₂) group with an amine (-NH₂) at the propanamide terminus.
- Key Difference : The amine group increases basicity (pKa ~9–10) compared to the amide (pKa ~0–1), altering protonation states under physiological conditions and affecting bioavailability .
Hydrogen-Bonding and Supramolecular Assembly
Research Findings and Implications
- Structural Superiority: The amino-substituted compound’s hydrogen-bonding capacity surpasses that of methyl- or pyridyl-substituted analogs, making it a candidate for crystal engineering or drug design .
- Limitations : Reduced stability under acidic conditions due to the amide group’s susceptibility to hydrolysis, contrasting with the amine-terminated analog’s resilience .
- Future Directions : Computational modeling (e.g., DFT) could predict interaction strengths with biological targets, while experimental studies should explore coordination chemistry with transition metals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
